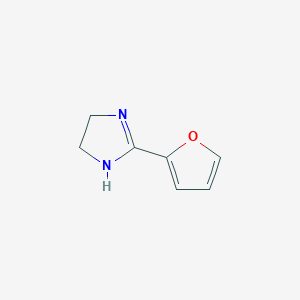

2-Furan-2-yl-4,5-dihydro-1H-imidazole

Vue d'ensemble

Description

2-Furan-2-yl-4,5-dihydro-1H-imidazole est un composé hétérocyclique qui présente à la fois un cycle furane et un cycle imidazole. La formule moléculaire de ce composé est C7H8N2O, et sa masse moléculaire est de 136,15 g/mol

Applications De Recherche Scientifique

Le 2-Furan-2-yl-4,5-dihydro-1H-imidazole a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Enquêté pour son potentiel en tant que molécule bioactive aux propriétés antimicrobiennes et antifongiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris comme agent anti-inflammatoire et anticancéreux.

Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs pour divers procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du this compound n'est pas entièrement compris, mais il est supposé interagir avec diverses cibles moléculaires et voies. Le cycle imidazole peut se coordonner avec les ions métalliques, ce qui peut jouer un rôle dans son activité biologique. De plus, le cycle furane peut participer à des interactions π-π avec des acides aminés aromatiques dans les protéines, affectant potentiellement leur fonction .

Mécanisme D'action

Target of Action

The primary targets of 2-Furan-2-yl-4,5-dihydro-1H-imidazole It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic potential .

Mode of Action

The exact mode of action of This compound Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the imidazole derivative, including the presence of the furan-2-yl group in this compound.

Biochemical Pathways

The specific biochemical pathways affected by This compound Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

The pharmacokinetics of This compound It’s known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The molecular and cellular effects of This compound Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its targets and mode of action.

Analyse Biochimique

Biochemical Properties

2-Furan-2-yl-4,5-dihydro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular responses.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes, which in turn influences gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in enzyme expression levels and metabolic adaptations . Additionally, the degradation products of this compound may also exhibit biological activity, further influencing cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence the levels of metabolites and the overall metabolic flux within cells. For example, it can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Furan-2-yl-4,5-dihydro-1H-imidazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction du furfural avec l'éthylènediamine en milieu acide pour former le cycle imidazole . La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Furan-2-yl-4,5-dihydro-1H-imidazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle furane peut être oxydé pour former l'acide furane-2-carboxylique.

Réduction : Le cycle imidazole peut être réduit pour former la 2-furane-2-yl-4,5-dihydroimidazoline.

Substitution : Les atomes d'hydrogène sur le cycle imidazole peuvent être substitués par divers groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Substitution : Des réactifs électrophile comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Acide furane-2-carboxylique.

Réduction : 2-Furan-2-yl-4,5-dihydroimidazoline.

Substitution : Divers dérivés imidazoliques substitués selon les réactifs utilisés.

Comparaison Avec Des Composés Similaires

Le 2-Furan-2-yl-4,5-dihydro-1H-imidazole peut être comparé à d'autres composés similaires, tels que :

Imidazole : Une structure plus simple sans le cycle furane, largement utilisée dans les produits pharmaceutiques et comme ligand en chimie de coordination.

2-Furan-2-yl-1H-imidazole : Structure similaire mais avec un motif de substitution différent, conduisant potentiellement à des propriétés chimiques et biologiques différentes.

Benzimidazole : Contient un cycle benzène et imidazole fusionnés, connu pour sa large gamme d'activités biologiques.

L'unicité du this compound réside dans sa combinaison des cycles furane et imidazole, ce qui peut conférer une réactivité chimique et une activité biologique uniques .

Propriétés

IUPAC Name |

2-(furan-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMYJAUZMRWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357040 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40029-93-4 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

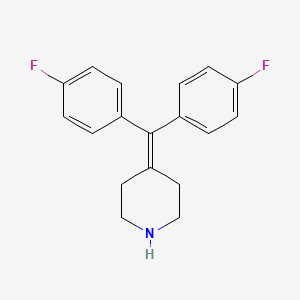

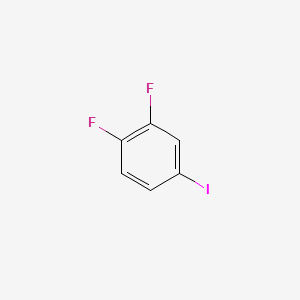

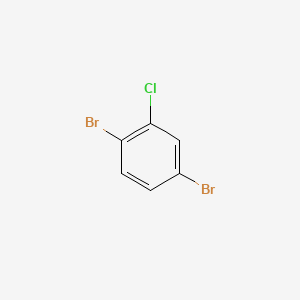

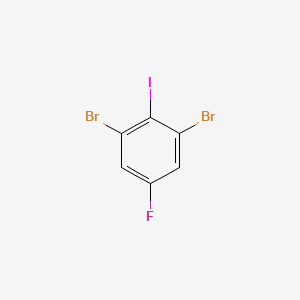

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)

![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)